Cas no 248924-06-3 ((4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol)

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 5-Oxazolemethanol,4-methyl-2-phenyl-
- (4-METHYL-2-PHENYL-1,3-OXAZOL-5-YL)METHANOL
- (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
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- MDL: MFCD11055262
- Inchi: InChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
- InChI Key: AYYRFLIHPSSQMI-UHFFFAOYSA-N
- SMILES: CC1=C(CO)OC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 189.07903
Experimental Properties
- PSA: 46.26
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333758-0.05g |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 0.05g |
$174.0 | 2023-09-04 | |
Enamine | EN300-333758-0.5g |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 0.5g |
$579.0 | 2023-09-04 | |
Chemenu | CM413406-1g |
5-Oxazolemethanol, 4-methyl-2-phenyl- |
248924-06-3 | 95%+ | 1g |
$718 | 2024-07-28 | |
TRC | M357075-10mg |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-333758-10.0g |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 10.0g |
$3191.0 | 2023-02-23 | |
Enamine | EN300-333758-5g |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 5g |
$2152.0 | 2023-09-04 | |
A2B Chem LLC | AB26523-1g |
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 1g |
$1075.00 | 2024-04-20 | |
A2B Chem LLC | AB26523-10g |
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 10g |
$3955.00 | 2024-04-20 | |
A2B Chem LLC | AB26523-2.5g |
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 2.5g |
$1911.00 | 2024-04-20 | |
A2B Chem LLC | AB26523-50mg |
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol |
248924-06-3 | 95% | 50mg |
$405.00 | 2024-04-20 |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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5. Book reviews
Additional information on (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
Introduction to (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS No. 248924-06-3)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol, identified by its CAS number 248924-06-3, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to the oxazole class, a heterocyclic structure known for its diverse biological activities. The presence of a methyl group and a phenyl ring in its molecular framework enhances its potential as a pharmacophore, making it a subject of intense research interest.
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and two carbon atoms. This structural motif is widely recognized for its ability to interact with biological targets, including enzymes and receptors, thereby modulating various physiological processes. The specific substitution pattern in (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol contributes to its distinct chemical behavior and biological activity. The methoxy group at the 5-position and the phenyl ring at the 2-position are particularly noteworthy, as they can influence the compound's solubility, stability, and interaction with biological systems.
In recent years, there has been a surge in research focused on oxazole derivatives due to their potential applications in drug discovery. Studies have demonstrated that oxazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of the oxazole ring allows for the synthesis of numerous derivatives with tailored pharmacological profiles. This adaptability makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol has been investigated for its potential role in various therapeutic contexts. One of the most promising areas of research is its application in oncology. Preclinical studies have suggested that oxazole derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. The methoxy and phenyl substituents in this compound may contribute to its ability to interfere with critical molecular mechanisms that drive cancer development.
Additionally, the compound has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol could offer a therapeutic edge in managing such conditions. Research into its anti-inflammatory effects has revealed mechanisms involving the inhibition of pro-inflammatory cytokines and oxidative stress pathways.
The synthesis of (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl and phenyl groups at designated positions on the ring. These synthetic strategies require careful optimization to ensure high yield and purity, which are crucial for subsequent biological evaluation.
The pharmacokinetic properties of (4-methyl-2-phenyl-1,3-oxazol-5-ylylmethanol
In conclusion, (4-methyl-octaphenylethylene) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for oxazole derivatives like this one, their potential impact on human health is likely to grow significantly.
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